Rifabutin vs. Rifampicin: Superior Antibiofilm Efficacy in Staphylococcal Infections
In a comparative study against clinical strains of Staphylococcus spp. from bone and joint infections, rifabutin demonstrated significantly greater antibiofilm activity than rifampicin. While the minimum inhibitory concentrations (bMICs) were equivalent for all molecules tested, the Minimum Biofilm Eradication Concentration (MBEC90) for rifabutin and rifapentine were 10- to 100-fold lower than that of rifampicin [1]. Specifically, the median MBEC value for rifabutin was statistically lower than that of rifampicin across all strains tested, indicating a markedly superior capacity to eradicate established biofilms [2].
| Evidence Dimension | Antibiofilm Activity (MBEC90) |
|---|---|
| Target Compound Data | Rifabutin MBEC90 value |
| Comparator Or Baseline | Rifampicin MBEC90 value |
| Quantified Difference | Rifabutin MBEC90 was 10- to 100-fold lower than rifampicin [1]. |
| Conditions | In vitro biofilm model using clinical strains of Staphylococcus spp. isolated from prosthetic joint infections (PJIs). |
Why This Matters
This data supports procurement of rifabutin over rifampicin for research or clinical applications targeting biofilm-associated staphylococcal infections, where rifampicin may be less effective.
- [1] Abad, L., Josse, J., Tasse, J., Lustig, S., Ferry, T., Diot, A., Laurent, F., & Valour, F. (2020). Antibiofilm and intraosteoblastic activities of rifamycins against Staphylococcus aureus: promising in vitro profile of rifabutin. Journal of Antimicrobial Chemotherapy, 75(6), 1466-1473. View Source
- [2] Abad, L., Josse, J., Tasse, J., Lustig, S., Ferry, T., Diot, A., Laurent, F., & Valour, F. (2022). Rifabutin versus rifampicin bactericidal and antibiofilm activities against clinical strains of Staphylococcus spp. isolated from bone and joint infections. Journal of Antimicrobial Chemotherapy, 77(4), 1092-1095. View Source
